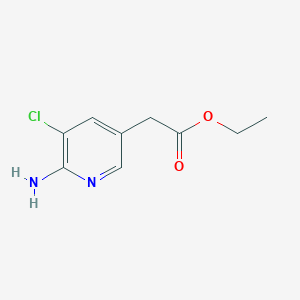
2-(Aminomethyl)-5-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H8N2O This compound features a benzene ring substituted with an aminomethyl group (-CH2NH2) and a hydroxy group (-OH) at the 5th position, along with a nitrile group (-CN) at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-hydroxybenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-2-nitrobenzonitrile with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(Aminomethyl)-5-hydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. The nitrile group may also play a role in the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Similar structure but lacks the nitrile group.
5-Hydroxy-2-nitrobenzonitrile: Contains a nitro group instead of an aminomethyl group.
2-(Aminomethyl)-5-methoxybenzonitrile: Contains a methoxy group instead of a hydroxy group.
Uniqueness
2-(Aminomethyl)-5-hydroxybenzonitrile is unique due to the presence of both the aminomethyl and hydroxy groups on the benzene ring, along with the nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(aminomethyl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4,9H2 |
InChI Key |
SLJDRNKTNAFKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





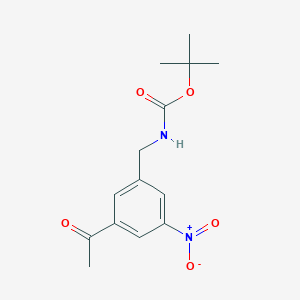

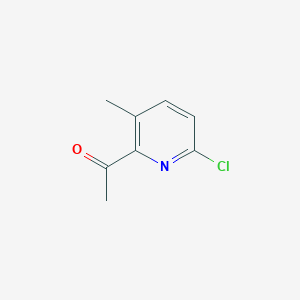
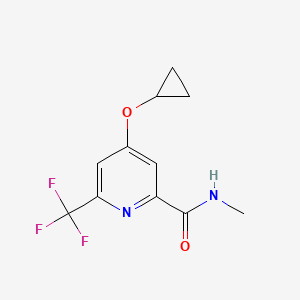
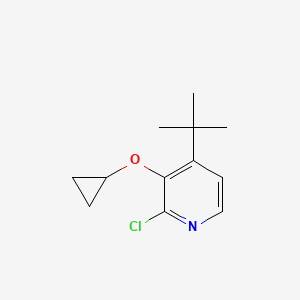
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)

